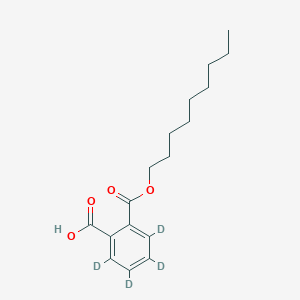

Monononyl Phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₁₇H₂₀D₄O₄ |

|---|---|

Molecular Weight |

296.39 |

Synonyms |

1,2-Benzenedicarboxylic Acid Monononyl Ester-d4; Nonyl Alcohol Phthalate-d4; Phthalic Acid Monononyl Ester-d4; Mono(n-nonyl) Phthalate-d4; |

Origin of Product |

United States |

Foundational & Exploratory

Monononyl Phthalate-d4 CAS number and molecular weight

This technical guide provides a comprehensive overview of Monononyl Phthalate-d4, including its chemical properties, applications in research, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Properties of this compound

This compound is the deuterated form of Monononyl Phthalate (B1215562), a metabolite of the plasticizer Diisononyl Phthalate (DINP). Its primary application in research is as an internal standard for the quantification of phthalates in various matrices.

| Property | Value | Citations |

| CAS Number | 2514564-42-0 | [1][2] |

| Unlabeled CAS Number | 24539-59-1 | [1][3] |

| Molecular Formula | C₁₇H₂₀D₄O₄ | [1][3] |

| Molecular Weight | 296.39 g/mol | [1][3] |

Toxicological and Pharmacokinetic Data of Phthalates

For other phthalate monoesters, such as Mono-2-ethylhexyl phthalate (MEHP-d4), the elimination half-life has been estimated to be approximately 3.5 ± 1.4 hours after oral administration in human volunteers[4]. The clearance of phthalates is generally rapid, with the liver being the main site of metabolism[5][6].

Experimental Protocols

This compound is principally used as an internal standard in isotope dilution analysis to ensure the accuracy and precision of phthalate quantification in complex samples. Below is a representative experimental protocol for the analysis of Monononyl Phthalate in a biological matrix using LC-MS/MS.

Objective: To quantify the concentration of Monononyl Phthalate in human urine using this compound as an internal standard.

Materials:

-

Human urine samples

-

Monononyl Phthalate analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Standard and Quality Control Preparation:

-

Prepare a stock solution of Monononyl Phthalate in methanol.

-

Create a series of calibration standards by spiking control urine with the Monononyl Phthalate stock solution to achieve a concentration range (e.g., 0.5 to 100 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

To a 1 mL aliquot of each urine sample, calibration standard, and QC sample, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Vortex mix the samples for 30 seconds.

-

Proceed with Solid Phase Extraction (SPE) to clean up the samples and concentrate the analytes. Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Monononyl Phthalate and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Monononyl Phthalate to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of Monononyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phthalates

Phthalate diesters are metabolized in the body to their corresponding monoesters, which are the biologically active forms. This initial hydrolysis is followed by further oxidative metabolism. The diagram below illustrates this general metabolic pathway.

Caption: General metabolic pathway of a phthalate diester to its monoester and subsequent oxidative metabolites.

Isotope Dilution Analysis Workflow

The use of this compound as an internal standard is central to the isotope dilution analysis workflow. This method provides high accuracy by correcting for sample loss during preparation and for matrix effects during analysis.

Caption: Workflow for quantitative analysis using isotope dilution with this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Exposome-Explorer - Mono-n-octyl phthalate (MnOP) (Compound) [exposome-explorer.iarc.fr]

- 3. fda.gov.tw [fda.gov.tw]

- 4. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of phthalate ester pharmacokinetics in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. db.cngb.org [db.cngb.org]

Synthesis and Isotopic Labeling of Monononyl Phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Monononyl Phthalate-d4. This deuterated standard is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification methods. The methodologies detailed below are based on established principles of organic synthesis and isotopic labeling.

Synthetic Strategy

The synthesis of this compound (MNP-d4) is approached in a two-step sequence. The first step involves the deuteration of the aromatic ring of phthalic anhydride (B1165640) via a heterogeneous catalytic hydrogen-deuterium exchange reaction. The resulting phthalic anhydride-d4 is then subjected to a mono-esterification reaction with 1-nonanol to yield the desired product. This strategy ensures the selective incorporation of deuterium (B1214612) atoms onto the phthalate (B1215562) backbone.

Experimental Protocols

Step 1: Synthesis of Phthalic Anhydride-3,4,5,6-d4

This procedure details the deuteration of phthalic anhydride using a palladium on carbon catalyst with deuterium oxide as the deuterium source.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Palladium on carbon (10 wt. %)

-

Aluminum powder

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add phthalic anhydride, 10% Pd/C, and aluminum powder.

-

Add D₂O to the flask.

-

The reaction mixture is stirred vigorously at 120 °C for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by taking small aliquots.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

-

The filtrate is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phthalic anhydride-d4.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure phthalic anhydride-3,4,5,6-d4.

Step 2: Synthesis of this compound

This procedure describes the mono-esterification of phthalic anhydride-d4 with 1-nonanol.

Materials:

-

Phthalic anhydride-3,4,5,6-d4 (1.0 eq)

-

1-Nonanol (1.0-1.2 eq)

-

Pyridine (B92270) (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride-d4 in toluene.

-

Add 1-nonanol and a catalytic amount of pyridine to the solution.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours. The reaction can be monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude this compound is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Chemical Formula | C₁₇H₂₀D₄O₄ | - |

| CAS Number | 2514564-42-0 | For the deuterated compound. The unlabeled CAS is 24539-59-1.[1][2][3] |

| Molecular Weight | 296.39 g/mol | Calculated based on the isotopic composition.[1][3] |

| Isotopic Purity | > 98 atom % D | Typically achieved with the described deuteration method. Purity should be confirmed by mass spectrometry. |

| Chemical Purity | > 98% | Determined by HPLC or GC analysis after purification. |

| Typical Yield | Step 1: 70-85% Step 2: 60-75% | Yields are representative and can vary based on reaction scale and optimization. |

| Appearance | White to off-white solid | [4] |

| Solubility | Chloroform, DMSO, Methanol (Slightly) | [4] |

Characterization

The structure and isotopic incorporation of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a significant reduction or absence of signals in the aromatic region (δ 7.5-7.8 ppm) corresponding to the deuterated positions. The signals for the nonyl chain protons should be present.

-

²H NMR will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.

-

¹³C NMR will show the expected signals for the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated compound and can be used to determine the isotopic distribution (M, M+1, M+2, M+3, M+4).[5][6]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mono-n-Nonyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of phthalates from Brevibacterium mcbrellneri that cause cytotoxicity and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Monononyl Phthalate-d4: Physicochemical Characteristics and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical characteristics of Monononyl Phthalate-d4, a critical component in modern analytical chemistry. It details its properties, its essential role as a deuterated internal standard in mass spectrometry, and the experimental protocols for its application.

Core Physicochemical Characteristics

This compound is a deuterated form of Monononyl Phthalate, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis.[1][2] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its molecular weight.

The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₀D₄O₄ | [3][4][5] |

| Molecular Weight | 296.39 g/mol | [3][5] |

| Unlabeled CAS Number | 24539-59-1 | [3][4] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 42 - 44°C | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [6] |

| Storage Temperature | Refrigerator | [6] |

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount.[1] Deuterated internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical behavior to the analyte of interest.[1][7][8]

By introducing a known amount of this compound into a sample at the beginning of the preparation process, it acts as a perfect mimic for the endogenous Monononyl Phthalate.[1] Any loss of the target analyte during sample extraction, cleanup, or variations in ionization efficiency within the mass spectrometer is mirrored by the deuterated standard.[1][7] This allows for highly accurate quantification because the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for potential errors.[7]

The workflow for using a deuterated internal standard is a foundational process in bioanalytical and environmental testing.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scbt.com [scbt.com]

- 4. mono-n-Nonyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. texilajournal.com [texilajournal.com]

- 8. researchgate.net [researchgate.net]

Monononyl Phthalate-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Monononyl Phthalate-d4, a deuterated internal standard crucial for accurate quantification in various analytical methodologies. Ensuring the integrity of this standard is paramount for reliable experimental outcomes. This document outlines the factors affecting its stability, provides recommended storage protocols, and details relevant experimental procedures.

Core Stability and Storage Recommendations

Proper storage and handling are critical to maintain the chemical and isotopic purity of this compound. The primary concerns are preventing chemical degradation and deuterium-hydrogen (H/D) exchange.

Storage Conditions Summary

The recommended storage conditions for this compound, based on information from various suppliers and best practices for deuterated standards, are summarized below. Adherence to these conditions will help maximize the shelf-life and preserve the integrity of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage (solid) 2-8°C for short-term storage (solution) | Minimizes chemical degradation and reduces solvent evaporation from solutions.[1][2] |

| Light | Protect from light | Prevents potential photodegradation. Storing in amber vials or in the dark is recommended.[2] |

| Moisture | Store in a dry environment | Minimizes hydrolysis of the ester and prevents H/D exchange.[1][3] Use of a desiccator for solid forms is advisable.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation.[2][4] |

| Container | Tightly sealed, amber glass vials | Prevents contamination, solvent evaporation, and light exposure.[1][2] |

| Form | Solid (lyophilized powder) is preferred for long-term storage | More stable than solutions.[1] |

| Re-analysis | After three years, the compound should be re-analyzed for chemical purity before use. | To ensure the integrity of the standard over extended storage periods. |

Chemical Stability and Degradation Pathways

The general mechanism for base-catalyzed hydrolysis of a phthalate (B1215562) monoester is illustrated below.

Caption: Base-catalyzed hydrolysis of Monononyl Phthalate.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a deuterated internal standard stock solution and subsequent working solutions for use in analytical methods such as LC-MS or GC-MS.

-

Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.[1]

-

Reconstitution (Stock Solution):

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Under an inert atmosphere, accurately weigh the required amount of the standard.

-

Dissolve the solid in a high-purity aprotic solvent (e.g., acetonitrile, methanol).[1] Avoid acidic or basic aqueous solutions to prevent H/D exchange.[2]

-

Quantitatively transfer the solution to a Class A volumetric flask and dilute to the final volume with the chosen solvent.

-

Stopper the flask and mix thoroughly.

-

-

Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage or 2-8°C for short-term storage.[1][2]

-

Preparation of Working Solution:

-

On the day of the experiment, allow the stock solution to warm to room temperature.

-

Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration.

-

Caption: Workflow for preparing standard solutions.

Protocol 2: Assessment of Chemical Purity

The chemical purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water. A common starting point is a 75:25 (v/v) methanol:water mixture.

-

Detection: UV detection at approximately 230 nm.

-

Procedure:

-

Prepare a calibration curve using a freshly prepared set of standards of known concentrations.

-

Inject a known concentration of the this compound solution being tested.

-

Determine the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

GC-MS Method:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: A suitable temperature program should be developed to ensure good separation of the analyte from any potential impurities.

-

Detection: Mass spectrometry in full scan mode to identify any degradation products and in selected ion monitoring (SIM) mode for quantification.

-

Procedure:

-

Prepare a calibration curve using freshly prepared standards.

-

Analyze the test solution.

-

Assess purity by comparing the integrated peak area of the analyte to the total area of all peaks. The mass spectrum can confirm the identity of the main peak and any impurities.

-

Conclusion

The stability of this compound is crucial for its use as an internal standard. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and the use of appropriate solvents, researchers can ensure the long-term integrity of this standard. Regular verification of chemical purity using established analytical methods is recommended, especially for lots that have been in storage for extended periods.

References

Unraveling the Molecular Fragmentation of Monononyl Phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Monononyl Phthalate-d4, a deuterated internal standard crucial for accurate quantification of its non-deuterated counterpart in various matrices. Understanding its fragmentation pattern is paramount for developing robust analytical methods in toxicology, environmental monitoring, and pharmaceutical research. This document outlines the predicted mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by specific ion fragments that arise from predictable cleavage patterns of the ester and alkyl chain. The presence of four deuterium (B1214612) atoms on the aromatic ring results in a characteristic mass shift for fragments containing this moiety. The predicted quantitative data for the major ions are summarized in the table below.

| m/z (predicted) | Proposed Ion Structure | Description |

| 296.39 | [C₁₇H₂₀D₄O₄]⁺ | Molecular Ion (M⁺) |

| 171.06 | [C₈HD₄O₄]⁺ | Fragment resulting from the loss of the nonyl radical. |

| 153.05 | [C₈HD₄O₃]⁺ | Protonated phthalic anhydride-d4, a characteristic fragment for phthalates. This is often the base peak. |

| 125.04 | [C₇HD₄O₂]⁺ | Formed by the loss of CO from the m/z 153 fragment. |

| 79.05 | [C₆D₄H]⁺ | Deuterated benzene (B151609) ring fragment resulting from further fragmentation. |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization (EI) is expected to follow established pathways for phthalate (B1215562) esters, primarily involving cleavage of the ester group and rearrangements of the alkyl chain. The initial ionization event forms the molecular ion at m/z 296.39. Subsequent fragmentation proceeds as follows:

-

Loss of the Nonyl Radical: The primary fragmentation event is the cleavage of the C-O bond between the carbonyl group and the nonyl chain, leading to the loss of a nonyl radical (•C₉H₁₉). This results in the formation of a stable acylium ion at m/z 171.06.

-

Formation of Protonated Phthalic Anhydride-d4: A hallmark of phthalate mass spectra is the formation of a protonated phthalic anhydride (B1165640) ion. For this compound, this involves a rearrangement process, likely a McLafferty-type rearrangement, resulting in the characteristic and often most abundant ion at m/z 153.05. This ion's high stability makes it a prominent feature in the spectrum.[1][2]

-

Further Fragmentation: The protonated phthalic anhydride-d4 ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the ion at m/z 125.04. Subsequent fragmentation can lead to the formation of a deuterated benzene ring fragment at m/z 79.05.

The proposed fragmentation pathway is visualized in the following diagram:

General Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is widely applicable for the separation and identification of phthalates in various sample matrices.

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate. Create a series of working standards by serial dilution to the desired concentration range.

-

Sample Extraction (if applicable): For complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte and remove interfering substances. The choice of extraction solvent and SPE sorbent will depend on the sample matrix.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890 GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977 MS or equivalent single quadrupole or tandem mass spectrometer.

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalates.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic ions (e.g., m/z 153.05, 171.06, 296.39) is recommended for enhanced sensitivity and selectivity.

-

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and the presence of the characteristic ions in its mass spectrum.

-

Confirm the fragmentation pattern by comparing the acquired spectrum with the predicted fragmentation pathway and reference spectra if available.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted data and proposed fragmentation pathway serve as a valuable reference for method development and data interpretation in research and analytical laboratories.

References

Monononyl Phthalate-d4 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the critical role of Monononyl Phthalate-d4 as an internal standard in the metabolic research of diisononyl phthalate (B1215562) (DINP), a widely used plasticizer with potential endocrine-disrupting properties. Accurate quantification of DINP metabolites is paramount for assessing human exposure and understanding its metabolic fate. This document provides a comprehensive overview of DINP metabolism, detailed experimental protocols for in vitro and in vivo studies, and analytical methodologies for metabolite quantification, underscoring the indispensable application of this compound in achieving precise and reliable results.

Introduction: The Significance of Deuterated Standards in Phthalate Research

Phthalates are ubiquitous environmental contaminants, and understanding their metabolic pathways is crucial for assessing their potential impact on human health. Diisononyl phthalate (DINP) is a complex mixture of isomers used extensively as a plasticizer. Due to its non-covalent binding to polymer matrices, DINP can leach from consumer products, leading to widespread human exposure.

Metabolic studies of DINP rely on the accurate measurement of its metabolites in biological matrices such as urine. Deuterium-labeled internal standards, such as this compound, are indispensable tools in these analytical workflows.[1][2] They are chemically identical to their non-labeled counterparts but have a distinct mass, allowing for precise quantification by mass spectrometry. The use of isotope dilution mass spectrometry, employing stable isotope-labeled internal standards, is considered the gold standard for analyzing substances at very low concentrations, which is often the case for phthalate metabolites in biological samples. This compound is commercially available from various chemical suppliers.[1][2][3]

Metabolic Pathways of Diisononyl Phthalate (DINP)

The metabolism of DINP is a multi-step process primarily occurring in the liver. It involves an initial hydrolysis followed by oxidative modifications.

Phase I Metabolism:

-

Hydrolysis: DINP is first hydrolyzed by carboxylesterases to its monoester, monoisononyl phthalate (MINP).[4][5][6] This initial step is crucial as the monoester is often considered more biologically active than the parent diester.

-

Oxidation: The alkyl chain of MINP undergoes further oxidation, primarily catalyzed by Cytochrome P450 (CYP) enzymes .[7][8] This results in the formation of several key oxidative metabolites:

-

Mono(carboxyisooctyl) phthalate (MCIOP)

-

Mono(hydroxyisononyl) phthalate (MHINP)

-

Mono(oxoisononyl) phthalate (MOINP)

-

These oxidative metabolites are the most abundant and reliable biomarkers of DINP exposure found in urine, as MINP is often present at very low or undetectable levels.

Phase II Metabolism:

The hydroxylated metabolites can undergo glucuronidation, a process that increases their water solubility and facilitates their excretion from the body.

References

- 1. scbt.com [scbt.com]

- 2. mono-n-Nonyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. Search Result [intlab.org]

- 4. scite.ai [scite.ai]

- 5. Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Utilizing Monononyl Phthalate-d4 as a Tracer for In Vivo Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the application of Monononyl Phthalate-d4 (MNP-d4) as a stable isotope tracer for in vivo research. While direct in vivo pharmacokinetic data for MNP-d4 is limited, this document leverages extensive research on analogous deuterated phthalates, particularly Diisononyl Phthalate (B1215562) (DINP), to establish a robust framework for study design, experimental execution, and data interpretation. The primary application of MNP-d4 is to differentiate an administered dose from background environmental exposure, enabling precise pharmacokinetic and metabolism studies. This guide details the metabolic pathways of nonyl phthalates, provides representative experimental protocols, summarizes key quantitative data from analogous studies, and offers visualizations to clarify complex processes.

Introduction to Phthalate Tracers in In Vivo Research

Phthalates are ubiquitous environmental contaminants, which presents a significant challenge for in vivo studies aiming to understand their absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled tracers, such as this compound, is a critical technique to overcome this obstacle. By introducing a known amount of the deuterated compound, researchers can accurately track the administered dose and its metabolites, distinguishing them from the unlabeled phthalates present from background exposure.[1]

MNP-d4, a deuterated isotopologue of Monononyl Phthalate, serves as an ideal tracer due to its chemical identity with the endogenous compound, while its increased mass allows for distinct detection using mass spectrometry. This enables precise quantification of the tracer and its metabolites in various biological matrices.

Metabolism of Monononyl Phthalate

The in vivo metabolism of Monononyl Phthalate is expected to follow the established pathways for high molecular weight phthalates like Diisononyl Phthalate (DINP).[2][3] The metabolic cascade is initiated by hydrolysis of the parent diester (e.g., DINP) to its monoester, Monononyl Phthalate (MNP). MNP then undergoes a series of Phase I oxidation reactions, primarily in the liver, to form more polar, excretable metabolites.[3]

The key metabolic steps are:

-

Phase I Metabolism:

-

Phase II Metabolism:

-

Glucuronidation: The oxidized metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate urinary excretion.[6]

-

The oxidized metabolites are considered the most sensitive biomarkers for exposure assessment due to their higher abundance in urine compared to the parent monoester.[2][5]

Experimental Protocols

The following is a representative protocol for an in vivo study using this compound as a tracer, based on established methodologies for analogous compounds.[1][7]

4.1 Study Design

-

Test Animals: Select an appropriate animal model (e.g., rats, mice). House animals in controlled conditions to minimize background phthalate exposure.[8]

-

Dosing: Administer this compound orally. A representative dose, based on a human study with deuterium-labeled DINP, is 1.27 mg/kg body weight.[1] The tracer should be dissolved in a suitable vehicle (e.g., corn oil).

-

Sample Collection: Collect urine and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours post-administration) to characterize the pharmacokinetic profile.

4.2 Sample Preparation and Analysis

-

Urine Sample Preparation:

-

Thaw urine samples to room temperature.

-

To an aliquot of urine, add a solution of β-glucuronidase to deconjugate the metabolites.

-

Incubate the mixture.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Elute the analytes and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for analysis.

-

-

Analytical Method:

-

Utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of MNP-d4 and its oxidized metabolites.[9]

-

Monitor for the specific mass transitions of MNP-d4, OH-MNP-d4, oxo-MNP-d4, and cx-MNP-d4.

-

Quantitative Data and Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data from in vivo studies of deuterated phthalates analogous to this compound. This data provides a valuable reference for what can be expected in a study with MNP-d4.

Table 1: Urinary Excretion of Deuterated DINP Metabolites in Humans [1][4]

| Metabolite | Percentage of Administered Dose in Urine (48h) |

| OH-MINP | 20.2% |

| cx-MINP | 10.7% |

| oxo-MINP | 10.6% |

| MINP | 2.2% |

| Total | 43.6% |

Table 2: Elimination Half-Lives of Deuterated Phthalate Metabolites in Humans

| Compound | Metabolite | Elimination Half-Life (t½) | Reference |

| D-labeled DINP | OH- and oxo-MINP | ~12 hours (second phase) | [1] |

| D-labeled DINP | cx-MINP | ~18 hours (second phase) | [1] |

| D4-MEHP | D4-MEHP | 3.5 ± 1.4 hours | [7] |

| D4-MnBP | D4-MnBP | 1.9 ± 0.5 hours | [7] |

Data Interpretation and Considerations

-

Metabolite Profiling: The relative abundance of the oxidized metabolites (OH-MNP, oxo-MNP, cx-MNP) will provide insights into the extent of Phase I metabolism. In human studies with DINP, the oxidized metabolites are far more abundant in urine than the primary monoester.[1][5]

-

Pharmacokinetic Modeling: The concentration-time data for MNP-d4 and its metabolites in plasma and urine can be used to develop pharmacokinetic models to estimate key parameters such as clearance, volume of distribution, and bioavailability.

-

Species Differences: It is important to note that significant species differences can exist in phthalate metabolism. For example, rodents may exhibit different patterns of metabolism and excretion compared to primates.[10][11]

Conclusion

This compound is a valuable tool for conducting precise in vivo studies of nonyl phthalate ADME. By leveraging the established methodologies and data from analogous deuterated phthalates, researchers can design and execute robust experiments to accurately characterize the pharmacokinetic profile and metabolic fate of Monononyl Phthalate. The use of HPLC-MS/MS for analysis ensures the high sensitivity and specificity required for tracer studies. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently incorporate this compound into their in vivo research programs.

References

- 1. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictability of human pharmacokinetics of diisononyl phthalate (DINP) using chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Overview of phthalate ester pharmacokinetics in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Purity Assessment of Monononyl Phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for Monononyl Phthalate-d4, a crucial internal standard for various analytical applications. Furthermore, it outlines detailed methodologies for the verification of its chemical and isotopic purity, ensuring the accuracy and reliability of experimental data.

Commercial Availability

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The table below summarizes key information from various vendors to facilitate procurement.

| Supplier | Catalog Number | Stated Chemical Purity | Stated Isotopic Purity (atom % D) | CAS Number |

| Santa Cruz Biotechnology | sc-212433 | Information available on lot-specific Certificate of Analysis | Information available on lot-specific Certificate of Analysis | 2514564-42-0 |

| Clearsynth | CS-S-1354 | High quality, Certificate of Analysis provided | Certificate of Analysis provided | Not specified |

| LGC Standards | D-7578 | min 98% | 99 atom % D | 2514564-42-0 |

| CDN Isotopes | D-7492 (related compound) | 98% | 99 atom % D | 1398065-94-5 |

Purity Assessment Methodologies

The purity of this compound is typically established through a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine chemical purity by identifying and quantifying any unlabeled phthalate (B1215562) or other organic impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful tool for confirming the isotopic enrichment and providing an absolute measure of purity.

Experimental Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for assessing the chemical purity of this compound using GC-MS with an internal standard.

1. Materials and Reagents:

-

This compound sample

-

Unlabeled Monononyl Phthalate reference standard

-

High-purity solvent (e.g., Hexane or Ethyl Acetate)

-

Internal Standard (IS) solution of known concentration (e.g., a different deuterated phthalate not present in the sample)

-

GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a series of calibration standards by spiking known concentrations of the unlabeled Monononyl Phthalate reference standard into solutions containing a constant concentration of the internal standard.

-

Prepare the this compound sample for analysis by adding a known amount of the internal standard solution.

3. GC-MS Analysis:

-

Injector: Splitless mode, 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Full scan mode to identify any potential impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

4. Data Analysis:

-

Identify the peaks corresponding to this compound, unlabeled Monononyl Phthalate, and the internal standard based on their retention times and mass spectra.

-

Generate a calibration curve by plotting the ratio of the peak area of the unlabeled Monononyl Phthalate to the internal standard against the concentration of the unlabeled standard.

-

Calculate the concentration of any unlabeled Monononyl Phthalate impurity in the deuterated sample using the calibration curve.

-

Express the chemical purity as the percentage of this compound relative to the total integrated peak area of all components.

Experimental Protocol 2: Determination of Isotopic Purity by Quantitative NMR (qNMR)

This protocol describes the use of ¹H qNMR to determine the isotopic enrichment of this compound.

1. Materials and Reagents:

-

This compound sample

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal calibration standard of known purity and concentration (e.g., Maleic Anhydride)

-

NMR spectrometer (≥400 MHz recommended)

2. Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and the internal calibration standard into an NMR tube.

-

Add a precise volume of the deuterated solvent to dissolve the sample and standard completely.

3. NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a high signal-to-noise ratio.

-

4. Data Analysis:

-

Process the NMR spectrum, including phasing and baseline correction.

-

Integrate the signals corresponding to the protons of this compound and the protons of the internal standard.

-

The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the internal standard

-

-

Isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated positions with the integral of a non-deuterated proton signal within the same molecule.

Logical Workflow for Sourcing and Purity Verification

The following diagram illustrates the logical workflow from sourcing to the final verification of this compound purity.

Caption: Workflow for sourcing and verifying the purity of this compound.

Methodological & Application

Monononyl Phthalate-d4 as an Internal Standard for GC/MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Monononyl Phthalate-d4 as an internal standard in the quantification of phthalates by Gas Chromatography/Mass Spectrometry (GC/MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring accurate and reliable results.[1]

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of plastics.[1] Due to their widespread use in consumer products, packaging, and medical devices, there is a growing concern about human exposure and potential health risks, including endocrine disruption.[1] Consequently, regulatory bodies worldwide have set limits for phthalate (B1215562) levels in various products.

Accurate quantification of phthalates is crucial, and the isotope dilution technique, employing a stable isotope-labeled internal standard like this compound, is the gold standard for this purpose.[1] This deuterated analog exhibits nearly identical chemical and physical properties to its non-labeled counterpart, allowing it to effectively mimic the analyte's behavior throughout the analytical process, from extraction to detection.[1]

Principle of Isotope Dilution GC/MS

In this method, a known amount of this compound is added to the sample prior to extraction and cleanup. The sample is then processed, and the extract is analyzed by GC/MS. The gas chromatograph separates the various components of the sample, and the mass spectrometer detects and quantifies the target phthalates and the deuterated internal standard. Because the internal standard experiences the same potential losses as the native analyte during sample processing, the ratio of the native analyte's response to the internal standard's response provides a more accurate quantification than external standard methods.

The following diagram illustrates the fundamental principle of using an internal standard for quantification.

Caption: Workflow for quantification using an internal standard.

Experimental Protocols

Extreme care must be taken to avoid phthalate contamination from laboratory equipment and solvents. It is recommended to use glassware that has been thoroughly cleaned and rinsed with high-purity solvents. Avoid using plastic materials wherever possible.[2][3]

Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Beverages, Water)

3.1.1. Materials and Reagents

-

Solvents: n-Hexane (or isohexane), Acetone (high purity, phthalate-free)[2][3]

-

This compound solution (e.g., 10 µg/mL in a suitable solvent)

-

Phthalate standards mix

-

Sodium sulfate (B86663) (anhydrous, baked at 400°C)

-

Glassware: Separatory funnels, volumetric flasks, vials with PTFE-lined caps[1]

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Measure a known volume of the liquid sample (e.g., 100 mL) into a separatory funnel.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 50 mL of n-hexane and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction twice more with 50 mL portions of n-hexane.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Polymers, Sediments)

3.2.1. Materials and Reagents

-

Solvents: Dichloromethane (B109758), n-Hexane (high purity, phthalate-free)

-

This compound solution

-

Phthalate standards mix

-

Activated copper granules (for sulfur removal if necessary)

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

3.2.2. Sample Preparation (Soxhlet or Ultrasonic Extraction)

-

Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into an extraction thimble or vessel.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Extract the sample with a suitable solvent (e.g., a mixture of dichloromethane and n-hexane) using a Soxhlet apparatus for 6-8 hours or an ultrasonic bath for 30 minutes.

-

If sulfur is present, pass the extract through a column containing activated copper granules.

-

Concentrate the extract to a small volume (e.g., 1-2 mL).

-

Perform a cleanup step using SPE if necessary to remove interfering compounds.

-

Elute the phthalates from the SPE cartridge and concentrate the eluate to a final volume of 1 mL.

-

Transfer the final extract to a GC vial for analysis.

The following diagram outlines the general experimental workflow for sample analysis.

Caption: A generalized workflow for phthalate analysis.

GC/MS Parameters

The following are typical GC/MS parameters for phthalate analysis. These should be optimized for the specific instrument and application.

Table 1: Typical GC/MS Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port | Splitless mode, 280°C[4] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5] |

| Oven Program | Initial temp 60°C for 2 min, ramp to 220°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min[5] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |

| Source Temperature | 230°C[3] |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Example SIM Ions for Selected Phthalates and this compound

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Di-n-butyl phthalate (DBP) | 149 | 223 | 205 |

| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |

| Monononyl Phthalate | 149 | 293 | - |

| This compound (IS) | 153 | 297 | - |

Note: The specific ions for Monononyl Phthalate will depend on the fragmentation pattern. The d4 label will result in a +4 Da shift for fragments containing the benzene (B151609) ring.

Data Presentation and Performance

The use of this compound as an internal standard provides excellent performance for the quantification of a wide range of phthalates. The following tables present illustrative data on the method's performance. Actual performance may vary depending on the matrix and instrumentation.

Table 3: Illustrative Linearity and Detection Limits

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Di-n-butyl phthalate (DBP) | 1 - 200 | > 0.995 | 0.3 | 1.0 |

| Di(2-ethylhexyl) phthalate (DEHP) | 1 - 200 | > 0.995 | 0.5 | 1.5 |

| Di-n-octyl phthalate (DNOP) | 1 - 200 | > 0.995 | 0.4 | 1.2 |

Table 4: Illustrative Recovery and Precision Data

| Analyte | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Di-n-butyl phthalate (DBP) | 50 | 98.5 | 4.2 |

| Di(2-ethylhexyl) phthalate (DEHP) | 50 | 102.1 | 5.8 |

| Di-n-octyl phthalate (DNOP) | 50 | 95.7 | 6.1 |

Note: The data in Tables 3 and 4 are for illustrative purposes and are based on typical performance characteristics of isotope dilution GC/MS methods for phthalate analysis.

Conclusion

The use of this compound as an internal standard in GC/MS analysis provides a highly accurate, precise, and robust method for the quantification of phthalates in a variety of matrices. By compensating for analytical variations, this isotope dilution approach is essential for generating reliable data for research, quality control, and regulatory compliance. The detailed protocols and performance data presented here serve as a valuable resource for laboratories involved in the analysis of these important environmental and industrial compounds.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 4. New analytical method for determination of phthalates in wastewater by on line lc-gc-ms using the totad interface and fraction collector [ri.conicet.gov.ar]

- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Phthalates in Environmental Samples using Monononyl Phthalate-d4 by LC/MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantification of various phthalates in environmental samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The protocol incorporates Monononyl Phthalate-d4 as an internal standard to ensure accuracy and precision. Detailed experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are provided. Quantitative data is summarized for easy reference, and a logical workflow is visualized to guide the user through the process.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Their widespread use has led to ubiquitous environmental contamination, raising concerns due to their potential endocrine-disrupting properties and other adverse health effects.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring phthalate (B1215562) levels in diverse matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a preferred technique for phthalate analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices without the need for derivatization.[2] The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and instrumental response. This application note proposes the use of this compound as an internal standard for the quantification of a range of phthalate esters.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for specific sample matrices.

-

Sample Collection: Collect 100 mL of the aqueous environmental sample in a pre-cleaned glass container.

-

Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in methanol.

-

Extraction:

-

Transfer the spiked sample to a glass separatory funnel.

-

Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with 30 mL of dichloromethane each time.

-

-

Drying and Concentration:

-

Combine the organic extracts and pass them through a glass column containing anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 methanol:water) and transfer to an autosampler vial for LC/MS/MS analysis.

LC/MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization based on the specific instrument and target analytes.

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 1: Example LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 20 | 80 |

| 2.0 | 20 | 80 |

| 10.0 | 0 | 100 |

| 12.0 | 0 | 100 |

| 12.1 | 20 | 80 |

| 15.0 | 20 | 80 |

Mass Spectrometry (MS/MS) System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

Specific MRM transitions for each phthalate and this compound need to be optimized by infusing individual standard solutions. Table 2 provides a list of common phthalates and their expected precursor ions. The product ions and collision energies should be determined empirically.

Table 2: Precursor Ions for Common Phthalates

| Analyte | Abbreviation | Precursor Ion (m/z) [M+H]⁺ |

| Dimethyl phthalate | DMP | 195.1 |

| Diethyl phthalate | DEP | 223.1 |

| Dibutyl phthalate | DBP | 279.2 |

| Benzyl butyl phthalate | BBP | 313.2 |

| Di(2-ethylhexyl) phthalate | DEHP | 391.3 |

| Di-n-octyl phthalate | DNOP | 391.3 |

| Diisononyl phthalate | DINP | 419.3 |

| This compound (IS) | MNP-d4 | [To be determined] |

Note: The precursor ion for this compound will be higher than that of the unlabeled monononyl phthalate due to the deuterium (B1214612) labeling. This will need to be determined based on the specific labeled positions.

Data Presentation

Quantitative data should be compiled to assess the method's performance. The following tables provide a template for presenting such data.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| DMP | 1 - 100 | >0.99 |

| DEP | 1 - 100 | >0.99 |

| DBP | 1 - 100 | >0.99 |

| BBP | 1 - 100 | >0.99 |

| DEHP | 2 - 200 | >0.99 |

| DNOP | 2 - 200 | >0.99 |

| DINP | 5 - 500 | >0.99 |

Table 4: Method Performance - LOD, LOQ, Accuracy, and Precision

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| DMP | 0.3 | 1.0 | 95-105 | <10 |

| DEP | 0.3 | 1.0 | 96-104 | <10 |

| DBP | 0.5 | 1.5 | 92-108 | <15 |

| BBP | 0.5 | 1.5 | 94-106 | <15 |

| DEHP | 1.0 | 3.0 | 90-110 | <15 |

| DNOP | 1.0 | 3.0 | 91-109 | <15 |

| DINP | 2.0 | 6.0 | 88-112 | <20 |

Note: The data presented in Tables 3 and 4 are representative and should be generated during method validation.

Visualizations

Experimental Workflow

Caption: Workflow for Phthalate Quantification.

Logical Relationship of Quantification

Caption: Principle of Internal Standard Quantification.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC/MS/MS method for the quantification of phthalates in environmental samples using this compound as an internal standard. The detailed protocols and structured data presentation will aid researchers in establishing a reliable and accurate analytical workflow. As with any analytical method, proper validation in the specific matrix of interest is crucial to ensure data quality and regulatory compliance.

References

Application Note and Protocol for the Quantification of Phthalate Metabolites in Human Urine Using Monononyl Phthalate-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors. Biomonitoring of phthalate (B1215562) exposure is crucial for assessing potential health risks. Since phthalates are rapidly metabolized in the body, the analysis of their metabolites in urine provides a reliable measure of recent exposure. This application note details a robust and sensitive method for the simultaneous quantification of multiple phthalate metabolites in human urine using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, Monononyl Phthalate-d4 is employed as an internal standard to correct for matrix effects and variations during sample preparation and analysis.

Principle of the Method

The analytical procedure involves several key steps. First, the urine sample is subjected to enzymatic hydrolysis to deconjugate the glucuronidated phthalate metabolites. Following hydrolysis, the sample is spiked with the internal standard, this compound. The sample is then cleaned up and the analytes are concentrated using solid-phase extraction. Finally, the extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target phthalate metabolites. The use of an isotope-labeled internal standard is critical for accurate quantification by correcting for analyte losses during sample processing and for variations in instrument response.

Experimental Protocols

3.1. Materials and Reagents

-

Standards: Analytical standards of target phthalate metabolites and this compound.

-

Enzyme: β-glucuronidase from E. coli K12.

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and acetic acid.

-

Buffers: Ammonium (B1175870) acetate (B1210297).

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Bond Elut Plexa).

-

Urine Samples: Human urine collected in polypropylene (B1209903) containers and stored at -20°C until analysis.

3.2. Sample Preparation

-

Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at 3,000 rpm for 5 minutes to pellet any precipitate.

-

Internal Standard Spiking: Transfer 1.0 mL of the clear urine supernatant to a clean glass tube. Add a known amount of this compound internal standard solution.

-

Enzymatic Hydrolysis: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution (approx. 140 U/mg).[1] Vortex gently.

-

Incubation: Incubate the mixture at 37°C for 90 minutes in a shaking water bath to ensure complete deconjugation of the metabolites.[2]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the incubated urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the phthalate metabolites with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% acetic acid in water.[1]

-

Mobile Phase B: 0.1% acetic acid in acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor and product ion transitions for each analyte and the internal standard must be optimized. For this compound (C17H20D4O4, MW: 296.39), the precursor ion would be [M-H]⁻ at m/z 299.4, and the product ions would need to be determined experimentally.[3]

Data Presentation

The following tables summarize typical quantitative data obtained from phthalate analysis in human urine.

Table 1: Method Validation Parameters for Selected Phthalate Metabolites

| Phthalate Metabolite | Abbreviation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |

| Monoethyl Phthalate | MEP | 0.11 - 0.85 | 0.3 - 2.82 | 81.8 - 125.3 |

| Mono-n-butyl Phthalate | MBP | 0.15 - 5.33 | 0.5 - 17.76 | 96.7 - 104 |

| Monobenzyl Phthalate | MBzP | 0.12 - 0.90 | 0.3 - 3.0 | 99 - 104 |

| Mono(2-ethylhexyl) Phthalate | MEHP | 0.20 - 1.1 | 0.6 - 3.5 | 87.1 - 114.4 |

Data compiled from multiple sources for illustrative purposes.[4][5][6]

Table 2: Representative Concentrations of Phthalate Metabolites in Human Urine (ng/mL)

| Phthalate Metabolite | Median Concentration | 95th Percentile Concentration |

| Monoethyl Phthalate (MEP) | 10.7 - 186.0 | 3,750 |

| Mono-n-butyl Phthalate (MBP) | 22.5 - 96.76 | 294 |

| Monobenzyl Phthalate (MBzP) | 5.75 - 10.9 | 137 |

| Mono(2-ethylhexyl) Phthalate (MEHP) | 3.83 - 7.0 | 67 |

Concentrations can vary significantly based on population and exposure.[7][8][9][10][11]

Visualization of Experimental Workflow

Caption: Experimental workflow for phthalate analysis in human urine.

References

- 1. Determination of total and free mono-n-butyl phthalate in human urine samples after medication of a di-n-butyl phthalate containing capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. sciex.com [sciex.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Levels of seven urinary phthalate metabolites in a human reference population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.library.okstate.edu [ojs.library.okstate.edu]

Application Note and Protocol: Solid-Phase Extraction of Monononyl Phthalate Metabolites from Human Serum

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products, leading to ubiquitous human exposure. Monitoring the internal dose of phthalates is crucial for assessing potential health risks. This application note details a robust and sensitive method for the extraction of monononyl phthalate (B1215562) (MNP) and other phthalate metabolites from human serum using solid-phase extraction (SPE). The protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and incorporates the use of isotopically labeled internal standards, such as Monononyl Phthalate-d4 (MNP-d4), for accurate quantification. Automation of the SPE procedure can enhance reproducibility and sample throughput.[1][2]

This method is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE-LC-MS/MS method for the analysis of various phthalate metabolites in human serum. The data is compiled from validated methods and demonstrates the high recovery, accuracy, and precision of the protocol.[1][3]

| Analyte | Recovery (%) | Intra-assay Precision (%) | Inter-assay Precision (%) | Limit of Detection (LOD) (ng/mL) |

| Monoethyl phthalate (MEP) | 71 ± 2 | ≤ 11 | ≤ 11 | Low ng/mL range |

| Mono-n-butyl phthalate (MBP) | 107 ± 6 | ≤ 11 | ≤ 11 | Low ng/mL range |

| Monobenzyl phthalate (MBzP) | 98 ± 5 | ≤ 11 | ≤ 11 | Low ng/mL range |

| Mono-(2-ethylhexyl) phthalate (MEHP) | 95 ± 7 | ≤ 11 | ≤ 11 | Low ng/mL range |

| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 97 ± 4 | ≤ 11 | ≤ 11 | Low ng/mL range |

| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 93 ± 6 | ≤ 11 | ≤ 11 | Low ng/mL range |

| Mono-isononyl phthalate (MNP) | 80-99 | <15 | <15 | Low ng/mL range |

Note: Data for MNP recovery is from a similar automated SPE method.[1] Precision and LOD are typical for this class of analytes with the described method.[1][3] this compound is used as an internal standard for MNP, and its recovery is expected to be similar.

Experimental Protocol

This protocol outlines the steps for the solid-phase extraction of monononyl phthalate and other phthalate metabolites from human serum.

Materials and Reagents

-

Human serum samples

-

This compound (MNP-d4) and other isotopically labeled internal standards

-

Native phthalate metabolite standards

-

Oasis® HLB (60 mg, 3 mL) or similar polymeric reversed-phase SPE cartridges[1][3]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

β-glucuronidase (from E. coli)[3]

-

SPE vacuum manifold or automated SPE system

-

Vortex mixer

-

Centrifuge

-

Incubator/water bath (55°C)

Procedure

1. Sample Pre-treatment and Enzymatic Hydrolysis

To account for conjugated phthalate metabolites, an enzymatic hydrolysis step is performed.

-

Thaw human serum samples to room temperature.

-

In a clean glass tube, add 1.0 mL of serum.

-

Spike the serum with 20 µL of the internal standard mixture, including this compound, to a final concentration of 10 ng/mL.[3]

-

Add 750 µL of ammonium acetate buffer (pH 7.0).[3]

-

Add 50 µL of β-glucuronidase solution.[3]

-

Vortex the mixture gently.

-

Incubate the samples for 1 hour at 55°C to deconjugate the glucuronidated metabolites.[3]

-

After incubation, allow the samples to cool to room temperature.

2. Solid-Phase Extraction (SPE)

-

Cartridge Conditioning:

-

Place the Oasis® HLB cartridges on the SPE manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of ultra-purified water. Do not allow the sorbent to dry out between steps.[3]

-

-

Sample Loading:

-

Load the pre-treated serum sample onto the conditioned SPE cartridge. A slow and steady flow rate of approximately 0.5 mL/min is recommended.[1]

-

-

Washing:

-

Drying:

-

Dry the SPE cartridge thoroughly by applying a vacuum for 10-15 minutes. This step is crucial for ensuring efficient elution with a non-aqueous solvent.

-

-

Elution:

-

Elute the phthalate metabolites from the cartridge with 2 mL of acetonitrile into a clean collection tube. A slow elution rate of approximately 0.5 mL/min is recommended for optimal recovery.[1]

-

3. Final Sample Preparation

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with 0.1% acetic acid).[1]

-

Vortex briefly and transfer the sample to an autosampler vial for analysis.

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the logical workflow of the analytical process and the detailed experimental steps of the solid-phase extraction protocol.

Caption: Overall analytical workflow from sample collection to data analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Phthalate Metabolites Using Mono-n-nonyl Phthalate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of phthalate (B1215562) metabolites in biological matrices, specifically urine, using a robust and sensitive method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Mono-n-nonyl Phthalate-d4 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Phthalates are synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. Human exposure to phthalates is ubiquitous, and there is growing concern about their potential as endocrine-disrupting chemicals. Biomonitoring of phthalate exposure is crucial for assessing potential health risks. This is typically achieved by measuring the concentrations of their metabolites in urine. This approach is preferred because the parent phthalates are rapidly metabolized, and their metabolites provide a more accurate assessment of internal exposure while minimizing the risk of sample contamination from external sources.[1]

The use of a stable isotope-labeled internal standard, such as Mono-n-nonyl Phthalate-d4, is critical for accurate quantification. This internal standard mimics the chemical and physical properties of the target analytes, thereby compensating for any analyte loss during sample preparation and correcting for matrix-induced signal suppression or enhancement in the mass spectrometer.

Phthalate Metabolism Overview

Upon entering the body, phthalate diesters are rapidly metabolized. The initial step is hydrolysis by lipases and esterases, primarily in the intestine, to their respective monoester metabolites. These monoesters are the primary active metabolites for many phthalates. Depending on the length of the alkyl chain, these monoesters can be further metabolized through oxidation or hydroxylation of the alkyl side chain. Finally, the monoesters and their oxidative metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.

Experimental Protocol: Quantification of Phthalate Metabolites in Urine by LC-MS/MS

This protocol outlines the procedure for the analysis of various phthalate metabolites in human urine, using Mono-n-nonyl Phthalate-d4 as an internal standard.

Materials and Reagents

-